

4-(Bromoacetyl)pyridine Hydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Bromoacetyl)pyridine hydrobromide

Cat. No.: B1272946

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromoacetyl)pyridine hydrobromide is a heterocyclic organic compound that serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its utility is primarily derived from the presence of two reactive sites: the electrophilic α -bromoketone and the pyridine ring, which can be further functionalized. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of **4-(bromoacetyl)pyridine hydrobromide**, with a particular focus on its role in the development of p38 MAP kinase inhibitors and as a reagent for protein modification.

Physicochemical Properties

4-(Bromoacetyl)pyridine hydrobromide is a white to off-white crystalline solid.^[1] Its key quantitative properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₇ Br ₂ NO	[2]
Molecular Weight	280.94 g/mol	[2]
CAS Number	5349-17-7	[3]
Melting Point	194-195 °C	[4]
Boiling Point	268.3 °C at 760 mmHg	[4]
Density	1.57 g/cm ³	[4]
Water Solubility	Soluble	[1]
Appearance	White to off-white crystalline solid	[1]

Synthesis of 4-(Bromoacetyl)pyridine Hydrobromide

The most common laboratory and industrial synthesis of **4-(bromoacetyl)pyridine hydrobromide** involves the bromination of 4-acetylpyridine. The following protocol is a representative example of this synthesis.

Experimental Protocol: Synthesis from 4-Acetylpyridine

Materials:

- 4-Acetylpyridine
- Ethyl acetate
- N-bromosuccinimide (NBS)
- Deionized water

Procedure:

- In a reaction flask, add 558 g of ethyl acetate.

- With stirring, slowly add 121.1 g of 4-acetylpyridine, maintaining the temperature between 20-30 °C.
- Add 186.9 g of N-bromosuccinimide (NBS) in batches.
- Slowly warm the reaction mixture to 65-75 °C.
- Monitor the reaction progress using thin-layer chromatography (TLC) until the 4-acetylpyridine is completely consumed.
- Once the reaction is complete, cool the mixture to 0-10 °C to allow for complete crystallization of the product.
- Collect the crystals by filtration.
- Wash and pulp the crystals with 650 g of deionized water.
- Filter the product again and dry to yield **4-(bromoacetyl)pyridine hydrobromide** as a white solid.

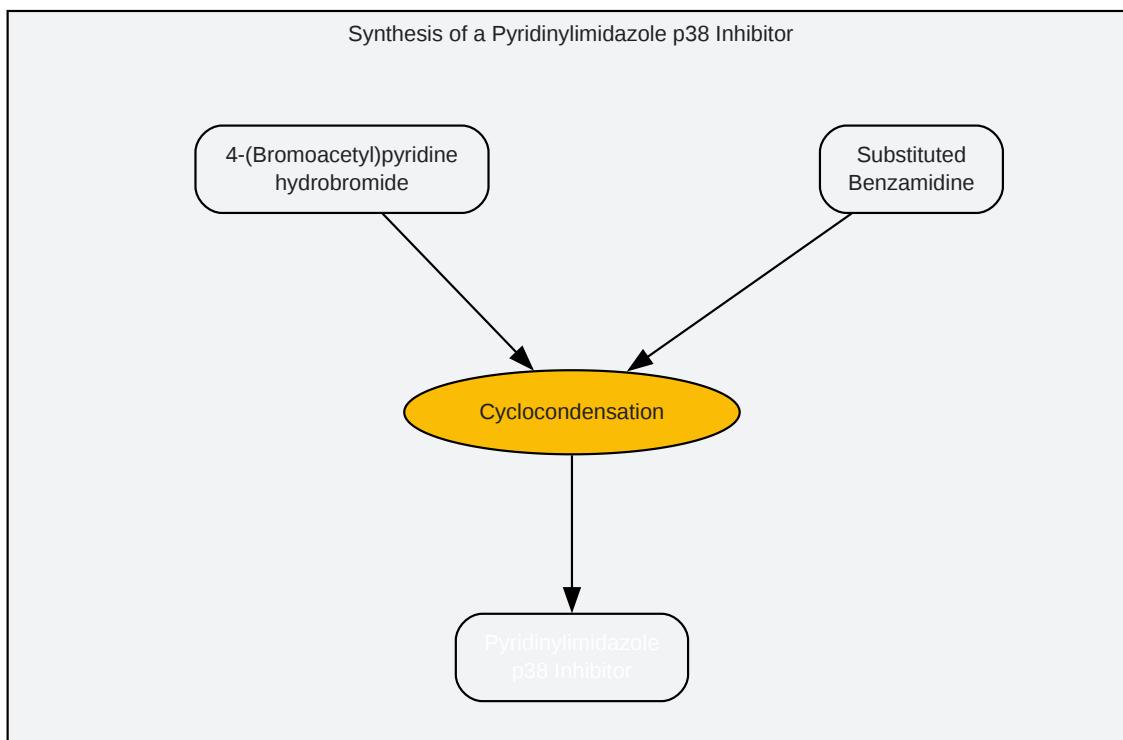
This procedure typically results in a molar yield of approximately 98%.

Applications in Drug Discovery and Chemical Biology

The primary application of **4-(bromoacetyl)pyridine hydrobromide** is as a building block for the synthesis of more complex molecules, particularly in the field of drug discovery.

Synthesis of p38 MAP Kinase Inhibitors

4-(Bromoacetyl)pyridine hydrobromide is a crucial precursor for the synthesis of a class of potent anti-inflammatory agents known as pyridinylimidazole inhibitors of p38 mitogen-activated protein (MAP) kinase.^[5] The p38 MAPK signaling pathway is a key regulator of the production of pro-inflammatory cytokines, and its inhibition is a therapeutic strategy for a range of inflammatory diseases.


This protocol describes a general method for the synthesis of a 2,4,5-trisubstituted imidazole, a common core structure of p38 inhibitors, using **4-(bromoacetyl)pyridine hydrobromide**.

Materials:

- **4-(Bromoacetyl)pyridine hydrobromide**
- A substituted benzimidine (e.g., 4-fluorobenzimidine)
- A suitable solvent (e.g., ethanol, dimethylformamide)
- A non-nucleophilic base (e.g., sodium bicarbonate, triethylamine)

Procedure:

- Dissolve 1 equivalent of **4-(bromoacetyl)pyridine hydrobromide** in the chosen solvent.
- Add 1.1 equivalents of the substituted benzimidine to the solution.
- Add 2-3 equivalents of the non-nucleophilic base to neutralize the hydrobromide salt and the HBr generated during the reaction.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor by TLC.
- Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired pyridinylimidazole.

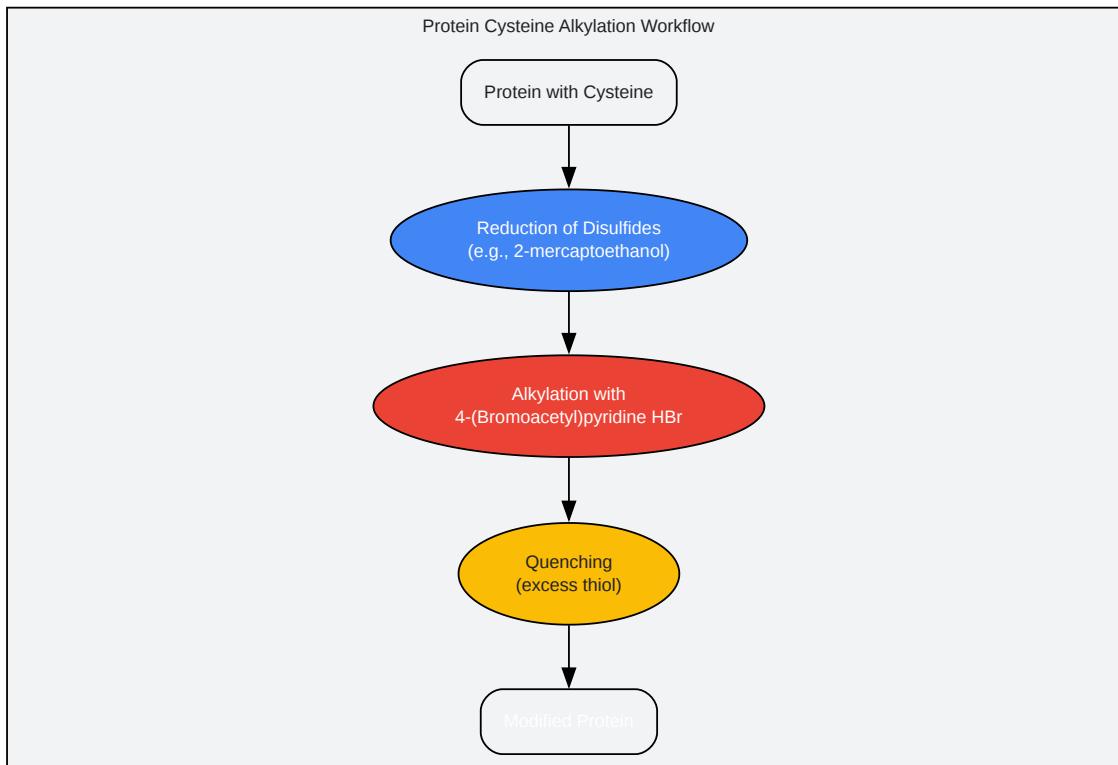
[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of pyridinylimidazole p38 inhibitors.

Protein Modification

The α -bromoketone moiety of **4-(bromoacetyl)pyridine hydrobromide** is a reactive electrophile that can be used to alkylate nucleophilic amino acid residues in proteins, such as cysteine and histidine. This makes it a useful tool for chemical biology research, including protein labeling and the development of covalent enzyme inhibitors.

This protocol provides a general procedure for the alkylation of cysteine residues in a protein using a haloacyl reagent like **4-(bromoacetyl)pyridine hydrobromide**.^[6]

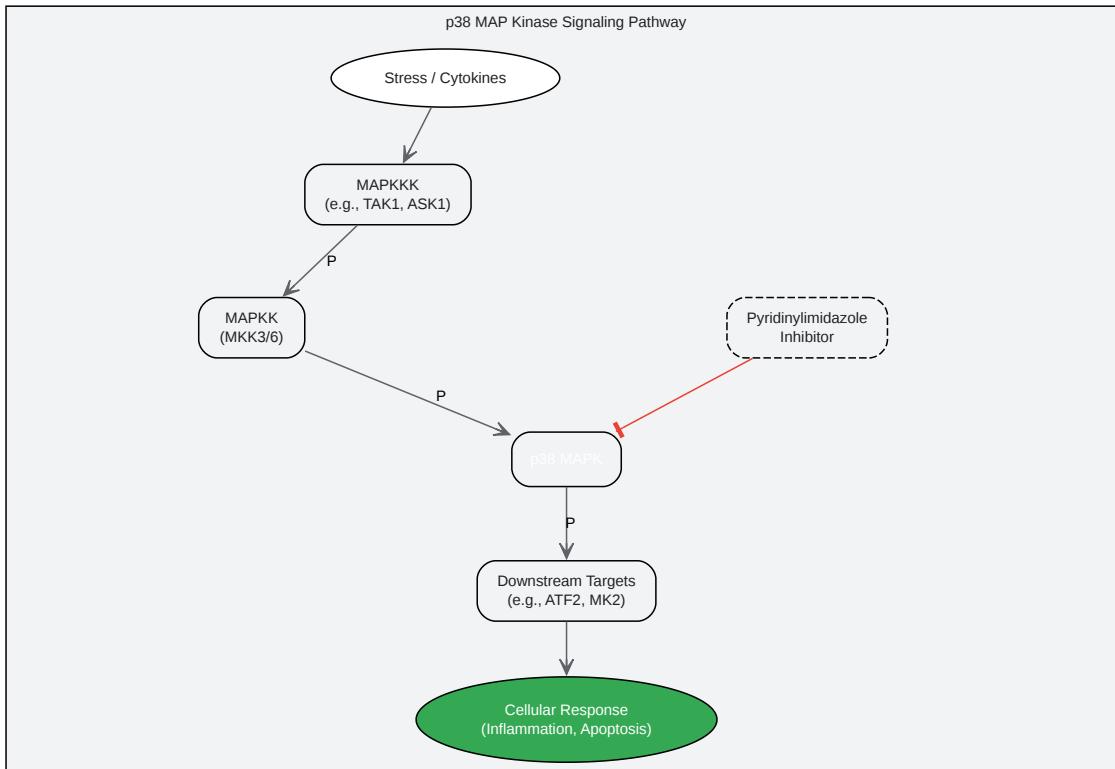

Materials:

- Protein with accessible cysteine residue(s)

- Denaturing buffer (e.g., 6 M guanidine HCl in 0.1 M sodium phosphate, pH 7.0-7.5)
- Reducing agent (e.g., 2-mercaptoethanol)
- **4-(Bromoacetyl)pyridine hydrobromide** solution (freshly prepared)
- Quenching reagent (e.g., excess 2-mercaptoethanol)

Procedure:

- Solubilize and denature the protein in the denaturing buffer.
- Add 2-mercaptoethanol to a final concentration of 20-50 mM to reduce all disulfide bonds.
- Incubate at 25 °C for at least 2 hours under a nitrogen atmosphere.
- Add a freshly prepared solution of **4-(bromoacetyl)pyridine hydrobromide** to a final concentration that is in slight molar excess to the total thiol concentration.
- Incubate for 3 hours at 25 °C in the dark. The optimal pH for this reaction is above 7.0.
- Quench the reaction by adding an excess of a thiol-containing reagent like 2-mercaptoethanol.
- Isolate the modified protein using a suitable method such as dialysis, size-exclusion chromatography, or precipitation.



[Click to download full resolution via product page](#)

Caption: Workflow for the modification of protein cysteine residues.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling pathway is a cascade of protein kinases that plays a central role in cellular responses to stress and inflammation. The pathway is initiated by various extracellular stimuli, leading to the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK). The MAPKK then activates p38 MAP kinase, which goes on to phosphorylate a variety of downstream targets, including transcription factors and other kinases, ultimately leading to a cellular response.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structural Optimization of a Pyridinylimidazole Scaffold: Shifting the Selectivity from p38α Mitogen-Activated Protein Kinase to c-Jun N-Terminal Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Bromoacetyl)pyridine hydrobromide | C7H7Br2NO | CID 2776239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. H32285.14 [thermofisher.com]

- 4. peakproteins.com [peakproteins.com]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- To cite this document: BenchChem. [4-(Bromoacetyl)pyridine Hydrobromide: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1272946#4-bromoacetyl-pyridine-hydrobromide-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com